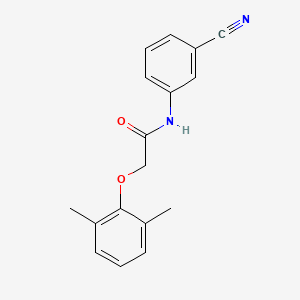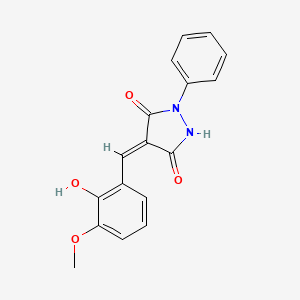
N-(3-cyanophenyl)-2-(2,6-dimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyanophenyl)-2-(2,6-dimethylphenoxy)acetamide, also known as CPDA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-(3-cyanophenyl)-2-(2,6-dimethylphenoxy)acetamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. Studies have shown that N-(3-cyanophenyl)-2-(2,6-dimethylphenoxy)acetamide exhibits anti-tumor activity by inhibiting the growth and proliferation of cancer cells. Additionally, N-(3-cyanophenyl)-2-(2,6-dimethylphenoxy)acetamide has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.
Wirkmechanismus
N-(3-cyanophenyl)-2-(2,6-dimethylphenoxy)acetamide exerts its anti-tumor and anti-inflammatory effects by inhibiting the activity of specific enzymes involved in these processes. Specifically, N-(3-cyanophenyl)-2-(2,6-dimethylphenoxy)acetamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis, as well as the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(3-cyanophenyl)-2-(2,6-dimethylphenoxy)acetamide has been found to have a variety of biochemical and physiological effects, including the inhibition of tumor cell growth and proliferation, the suppression of pro-inflammatory cytokines, and the reduction of oxidative stress. Additionally, N-(3-cyanophenyl)-2-(2,6-dimethylphenoxy)acetamide has been shown to have a protective effect on the liver and kidneys, suggesting that it may have potential as a therapeutic agent for the treatment of liver and kidney diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-cyanophenyl)-2-(2,6-dimethylphenoxy)acetamide is its specificity for MMPs, which makes it a promising candidate for the development of anti-tumor and anti-inflammatory drugs. However, N-(3-cyanophenyl)-2-(2,6-dimethylphenoxy)acetamide has some limitations for lab experiments, including its low solubility in water and the need for specialized equipment for its synthesis.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-cyanophenyl)-2-(2,6-dimethylphenoxy)acetamide. One area of interest is the development of N-(3-cyanophenyl)-2-(2,6-dimethylphenoxy)acetamide-based drugs for the treatment of cancer and inflammation. Additionally, further studies are needed to elucidate the mechanisms underlying N-(3-cyanophenyl)-2-(2,6-dimethylphenoxy)acetamide's effects on the liver and kidneys, as well as its potential therapeutic applications for liver and kidney diseases. Finally, research on the synthesis and modification of N-(3-cyanophenyl)-2-(2,6-dimethylphenoxy)acetamide may lead to the development of more effective and efficient methods for producing this compound.
Synthesemethoden
N-(3-cyanophenyl)-2-(2,6-dimethylphenoxy)acetamide can be synthesized using a multi-step procedure that involves the reaction of 2,6-dimethylphenol with chloroacetyl chloride to form 2,6-dimethylphenyl chloroacetate. The resulting compound is then reacted with potassium cyanide to form the cyanoacetate ester, which is subsequently reacted with 3-bromobenzonitrile to produce N-(3-cyanophenyl)-2-(2,6-dimethylphenoxy)acetamide.
Eigenschaften
IUPAC Name |
N-(3-cyanophenyl)-2-(2,6-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-5-3-6-13(2)17(12)21-11-16(20)19-15-8-4-7-14(9-15)10-18/h3-9H,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQZMIRIQXUASF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanophenyl)-2-(2,6-dimethylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5804523.png)



![1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5804563.png)



![5-chloro-N'-[1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B5804588.png)

![4-({[(3-acetylphenyl)amino]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5804609.png)
![{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5804624.png)

![N-(3-chloro-4-fluorophenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5804640.png)